Butenafine

Description

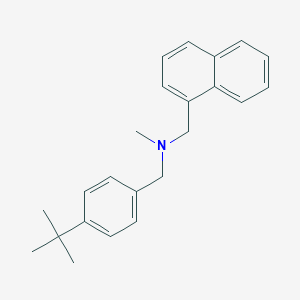

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N/c1-23(2,3)21-14-12-18(13-15-21)16-24(4)17-20-10-7-9-19-8-5-6-11-22(19)20/h5-15H,16-17H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJKWBDEJIDSJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040657 |

Source

|

| Record name | Butenafine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Butenafine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble (HCl salt), 7.56e-05 g/L |

Source

|

| Record name | Butenafine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butenafine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

101828-21-1 |

Source

|

| Record name | Butenafine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101828-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butenafine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101828211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butenafine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butenafine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTENAFINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Y494NL0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butenafine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Antifungal Spectrum of Butenafine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butenafine, a synthetic benzylamine antifungal agent, exhibits potent fungicidal activity against a broad spectrum of pathogenic fungi, particularly dermatophytes. Its mechanism of action involves the targeted inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway. This disruption of cell membrane synthesis leads to fungal cell death. This technical guide provides an in-depth overview of the antifungal spectrum of this compound, presenting quantitative susceptibility data, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action and testing workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of antifungal therapies.

Introduction

This compound hydrochloride is a well-established topical antifungal agent clinically effective in the treatment of superficial mycoses.[1] Structurally related to the allylamine class of antifungals, this compound's distinct benzylamine structure confers a potent and broad-spectrum activity.[2] Its primary therapeutic applications include tinea pedis (athlete's foot), tinea cruris (jock itch), tinea corporis (ringworm), and tinea versicolor.[3] The efficacy of this compound is rooted in its specific molecular mechanism and its pharmacokinetic profile, which allows for high concentrations to be achieved and maintained in the stratum corneum.[2] This guide delves into the specifics of its antifungal activity, providing the quantitative data and methodological details necessary for advanced research and development.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound exerts its antifungal effect by inhibiting the enzyme squalene epoxidase.[3][4] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the ergosterol biosynthesis pathway.[4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[4]

The inhibition of squalene epoxidase by this compound has a dual fungicidal effect:

-

Depletion of Ergosterol: The primary consequence is the cessation of ergosterol synthesis, leading to a structurally compromised cell membrane. This increases membrane permeability, resulting in the leakage of essential cellular contents and ultimately, cell death.[5]

-

Accumulation of Squalene: The blockage of the enzymatic pathway leads to the intracellular accumulation of squalene.[6] High concentrations of squalene are toxic to fungal cells, further contributing to cell death.[4]

This targeted mechanism of action is highly specific to the fungal enzyme, resulting in minimal impact on mammalian cholesterol synthesis.[7]

Antifungal Spectrum: Quantitative Data

This compound demonstrates broad and potent activity against a variety of fungi, with particularly low Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs) against dermatophytes. The following tables summarize the in vitro susceptibility of key fungal pathogens to this compound.

Table 1: In Vitro Activity of this compound Against Dermatophytes

| Fungal Species | MIC Range (µg/mL) | MFC Range (µg/mL) | Reference(s) |

| Trichophyton rubrum | 0.01 - 4 | >128 (for terbinafine-resistant strains) | [1][8][9] |

| Trichophyton mentagrophytes | 0.012 - 0.05 | 0.012 - 0.05 | [1][10][11] |

| Trichophyton tonsurans | 0.01 - 4 | - | [8] |

| Microsporum canis | 0.012 - 0.05 | 0.012 - 0.05 | [1] |

| Epidermophyton floccosum | 0.01 - 4 | - | [1][8] |

Table 2: In Vitro Activity of this compound Against Yeasts and Other Fungi

| Fungal Species | MIC Range (µg/mL) | Reference(s) |

| Candida albicans | 25 (inhibitory) | [5] |

| Cryptococcus neoformans | Low MICs reported | [3] |

| Aspergillus spp. | Low MICs reported | [3] |

| Malassezia furfur | - | [3] |

Note: MIC values can vary between studies due to differences in methodology and strains tested.

Experimental Protocols

The determination of this compound's in vitro antifungal activity is predominantly performed using the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS), in document M38-A2.[8][12]

CLSI M38-A2 Broth Microdilution Method for Filamentous Fungi

This reference method provides a standardized procedure for determining the MIC of antifungal agents against filamentous fungi.

1. Preparation of Antifungal Agent:

-

A stock solution of this compound hydrochloride is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial twofold dilutions of the this compound solution are prepared in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates.

2. Inoculum Preparation:

-

Fungal isolates are cultured on a suitable agar medium (e.g., potato dextrose agar) to promote sporulation.

-

Conidia are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80).

-

The conidial suspension is adjusted spectrophotometrically to a specific transmittance, which is then further diluted in the test medium to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[13]

3. Inoculation and Incubation:

-

The microtiter plates containing the diluted antifungal agent are inoculated with the standardized fungal suspension.

-

A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

-

The plates are incubated at a specified temperature (typically 35°C) for a defined period (e.g., 48-96 hours), depending on the growth rate of the fungus.[14]

4. Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥80% or 100%) compared to the growth control.[14] The endpoint is read visually or spectrophotometrically.

5. Determination of Minimum Fungicidal Concentration (MFC):

-

To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto an agar plate.

-

The plates are incubated until growth is observed in the control subculture.

-

The MFC is the lowest concentration of this compound that results in no fungal growth on the subculture plate.

Conclusion

This compound remains a potent and valuable antifungal agent, particularly for the treatment of dermatophytic infections. Its well-defined mechanism of action, centered on the inhibition of squalene epoxidase, provides a clear rationale for its fungicidal activity. The quantitative data presented in this guide underscore its high in vitro potency against a range of clinically relevant fungi. The detailed experimental protocols, based on established CLSI standards, provide a framework for the consistent and reliable evaluation of this compound's antifungal properties in a research setting. This comprehensive technical guide serves as a foundational resource for scientists and researchers, facilitating further investigation into the applications and development of this compound and other novel antifungal compounds.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride: for the treatment of interdigital tinea pedis [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Two mechanisms of this compound action in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Accumulation of squalene in filamentous fungi Trichoderma virens PS1-7 in the presence of this compound hydrochloride, squalene epoxidase inhibitor: biosynthesis of 13C-enriched squalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antifungal drug susceptibility profile of clinically important dermatophytes and determination of point mutations in terbinafine-resistant isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Trichophyton mentagrophytes activity and percutaneous permeation of this compound in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Trichophyton mentagrophytes activity and percutaneous permeation of this compound in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. njccwei.com [njccwei.com]

- 13. This compound and analogues: An expeditious synthesis and cytotoxicity and antifungal activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular study and antifungal susceptibility profile of Trichophyton rubrum and Trichophyton mentagrophytes strains isolated from lesions of humans and cattle - PMC [pmc.ncbi.nlm.nih.gov]

Butenafine's Inhibition of Fungal Ergosterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of the antifungal agent butenafine: the inhibition of ergosterol biosynthesis in fungi. We will delve into the specific enzymatic target, the downstream consequences of this inhibition, and the quantitative measures of its antifungal efficacy. This guide also provides detailed experimental protocols for key assays used to investigate these processes.

Mechanism of Action: Targeting Squalene Epoxidase

This compound, a benzylamine antifungal agent, exerts its fungicidal activity by disrupting the integrity of the fungal cell membrane.[1][2] This is achieved through the specific inhibition of squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway.[3][4] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.

The inhibition of squalene epoxidase by this compound has a dual antifungal effect:

-

Depletion of Ergosterol: By blocking the conversion of squalene to 2,3-oxidosqualene, this compound halts the downstream production of ergosterol. The resulting ergosterol deficiency compromises the structural and functional integrity of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[2][5]

-

Accumulation of Squalene: The blockage of squalene epoxidase leads to the intracellular accumulation of its substrate, squalene.[3][6] High concentrations of squalene are toxic to the fungal cell and can further disrupt membrane function, contributing to the fungicidal action of this compound.[2][6]

This dual action of ergosterol depletion and squalene accumulation makes this compound a potent fungicidal agent, particularly against dermatophytes.[2]

Quantitative Data on Antifungal Activity

The in vitro efficacy of this compound is quantified through the determination of its Minimum Inhibitory Concentration (MIC) and its 50% inhibitory concentration (IC50) against squalene epoxidase.

Squalene Epoxidase Inhibition

The direct inhibitory effect of this compound on its target enzyme, squalene epoxidase, has been quantified. In Candida albicans, this compound inhibits squalene epoxidation with an IC50 of 0.57 µg/mL.[1][7]

| Fungal Species | Enzyme Source | IC50 (µg/mL) | Reference |

| Candida albicans | Cell-free extract | 0.57 | [1][7] |

In Vitro Antifungal Susceptibility

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. This compound has demonstrated potent activity against a range of pathogenic fungi, particularly dermatophytes.

| Fungal Species | MIC Range (µg/mL) | Reference |

| Trichophyton mentagrophytes | 0.012 - 0.05 | [2] |

| Microsporum canis | 0.012 - 0.05 | [2] |

| Trichophyton rubrum | >0.05 | [2] |

| Epidermophyton floccosum | >0.05 | [2] |

| Candida albicans | 25 (complete inhibition) | [1][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the in vitro susceptibility of fungi to antifungal agents.

Principle: A standardized suspension of fungal conidia or yeast cells is exposed to serial dilutions of the antifungal agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth.

Protocol:

-

Fungal Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) to obtain sporulating cultures.

-

Harvest conidia (for molds) or yeast cells by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

-

Adjust the resulting suspension to a concentration of 0.5-2.5 x 10^3 cells/mL using a spectrophotometer or hemocytometer.

-

-

Antifungal Agent Preparation:

-

Prepare a stock solution of this compound hydrochloride in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Perform serial twofold dilutions of the stock solution in RPMI-1640 medium (buffered with MOPS) to achieve the desired final concentration range in the microtiter plate.

-

-

Assay Procedure:

-

Dispense 100 µL of each this compound dilution into the wells of a 96-well microtiter plate.

-

Add 100 µL of the standardized fungal inoculum to each well.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 48-72 hours), depending on the fungal species.

-

-

MIC Determination:

-

Following incubation, visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥80%) compared to the growth control.

-

Squalene Epoxidase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the activity of squalene epoxidase in a cell-free system.

Principle: A microsomal fraction containing squalene epoxidase is incubated with a radiolabeled substrate (e.g., [14C]farnesyl pyrophosphate, which is converted to squalene) in the presence of necessary cofactors and varying concentrations of the inhibitor. The inhibition of the conversion of the substrate to its product is measured.

Protocol:

-

Preparation of Microsomal Fraction:

-

Grow the fungal cells to the mid-logarithmic phase and harvest by centrifugation.

-

Wash the cells and resuspend them in a suitable buffer (e.g., Tris-HCl with EDTA).

-

Disrupt the cells using methods such as glass bead homogenization or enzymatic digestion to produce a cell-free extract.

-

Centrifuge the extract at a low speed to remove cell debris, followed by a high-speed centrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the microsomal fraction, a buffer (e.g., Tris-HCl), cofactors (FAD and NADPH or NADH), and the radiolabeled substrate (e.g., [14C]farnesyl pyrophosphate).

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures.

-

Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a defined period.

-

-

Extraction and Analysis of Lipids:

-

Stop the reaction by adding a saponification agent (e.g., alcoholic KOH).

-

Extract the non-saponifiable lipids (including squalene and its epoxide) with an organic solvent (e.g., n-hexane).

-

Separate the lipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Quantification of Inhibition:

-

Quantify the radioactivity of the substrate and product spots/peaks using a scintillation counter or a suitable detector.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity).

-

Quantification of Ergosterol by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of ergosterol from fungal cells to assess the impact of this compound treatment.

Principle: Ergosterol is extracted from fungal cells after saponification of cellular lipids. The extracted ergosterol is then quantified by HPLC with UV detection.

Protocol:

-

Fungal Culture and Treatment:

-

Grow the fungal culture in a suitable liquid medium to the desired growth phase.

-

Expose the culture to a specific concentration of this compound for a defined period. A control culture without this compound should be run in parallel.

-

Harvest the fungal mycelia or cells by filtration or centrifugation.

-

-

Ergosterol Extraction:

-

Lyophilize and weigh the fungal biomass.

-

Add an alcoholic solution of potassium hydroxide (e.g., 10% KOH in methanol) to the biomass for saponification.

-

Incubate the mixture at an elevated temperature (e.g., 80°C) for a set time (e.g., 30 minutes).

-

After cooling, add water and extract the non-saponifiable lipids (containing ergosterol) with n-hexane.

-

Evaporate the hexane extract to dryness under a stream of nitrogen.

-

-

HPLC Analysis:

-

Redissolve the dried extract in a suitable solvent for HPLC (e.g., methanol or isopropanol).

-

Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

-

Use an isocratic mobile phase, typically 100% methanol, at a constant flow rate.

-

Detect ergosterol by its absorbance at approximately 282 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of pure ergosterol.

-

Calculate the concentration of ergosterol in the samples by comparing their peak areas to the standard curve.

-

Express the ergosterol content as µg per mg of dry fungal biomass.

-

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Workflow for ergosterol quantification by HPLC.

References

- 1. Two mechanisms of this compound action in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. Experimental and Conformational Analyses of Interactions between this compound and Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formulation and Evaluation of this compound Hydrochloride-Incorporated Solid Lipid Nanoparticles as Novel Excipients for the Treatment of Superficial Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Two mechanisms of this compound action in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Antifungal Nature of Butenafine: A Technical Examination of its Fungicidal and Fungistatic Properties

For Immediate Release

This technical guide provides an in-depth analysis of the antifungal agent butenafine, focusing on the molecular mechanisms that differentiate its fungicidal and fungistatic activities. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on its mechanism of action, antimicrobial potency, and the experimental methodologies used for its evaluation.

Executive Summary

This compound, a synthetic benzylamine antifungal agent, exhibits a potent, broad-spectrum activity primarily against dermatophytes, the fungi responsible for common cutaneous mycoses.[1] Its efficacy stems from a unique dual mechanism of action that confers both fungistatic (growth-inhibiting) and fungicidal (lethal) properties.[2][3] The primary molecular target is squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[2][4] Inhibition of this enzyme leads to the depletion of ergosterol, a vital component for fungal cell membrane integrity, while simultaneously causing a toxic accumulation of the substrate, squalene.[4][5] This combined effect makes this compound predominantly fungicidal against dermatophytes and distinguishes it from purely fungistatic agents like azoles.[6] This guide will dissect these mechanisms, present quantitative data on its activity, detail relevant experimental protocols, and visualize the underlying biochemical and logical pathways.

Core Mechanism of Action: Squalene Epoxidase Inhibition

This compound's antifungal activity is centered on its highly specific, non-competitive inhibition of the enzyme squalene epoxidase.[1][7] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a rate-limiting step in the biosynthesis of ergosterol.[1] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for regulating membrane fluidity, permeability, and the function of membrane-bound enzymes.[2][4]

The inhibition of squalene epoxidase by this compound has two major consequences for the fungal cell:

-

Ergosterol Depletion (Fungistatic Effect): The blockade of the ergosterol synthesis pathway results in a deficiency of this critical sterol. The resulting membrane becomes structurally compromised, leading to increased permeability and the leakage of essential intracellular components.[5] This disruption of membrane integrity fundamentally impairs fungal growth and replication, a hallmark of a fungistatic action.[1]

-

Squalene Accumulation (Fungicidal Effect): The enzymatic block leads to a significant intracellular accumulation of the substrate, squalene.[2][4] At high concentrations, squalene is cytotoxic to the fungal cell, inducing direct membrane damage and contributing to metabolic disruption, which ultimately leads to cell death.[2][3] This lethal action is the basis of this compound's fungicidal property.

This dual-action mechanism—depleting an essential component while accumulating a toxic one—is what makes this compound a potent fungicidal agent, particularly against dermatophytes.[2][3]

Quantitative Analysis: Fungicidal vs. Fungistatic Potency

The distinction between fungistatic and fungicidal activity is quantified by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).

-

MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

MFC: The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial fungal inoculum.

An agent is generally considered fungicidal if the MFC is no more than four times the MIC. For this compound, the MFC values against dermatophytes are typically equal to or very close to the MIC values, confirming its potent fungicidal nature against this class of fungi.[8] Against certain yeasts like Candida albicans, the activity is more often characterized as fungistatic, with a greater divergence between MIC and MFC values.[9][10]

| Fungal Species | This compound MIC (µg/mL) | This compound MFC (µg/mL) | Reference(s) |

| Trichophyton mentagrophytes | 0.012 - 0.05 | 0.012 - 0.05 | [8] |

| Trichophyton rubrum | ≤0.03 - 0.25 | 0.12 - 0.5 | [8][11] |

| Microsporum canis | 0.012 - 0.05 | 0.012 - 0.05 | [8] |

| Epidermophyton floccosum | ≤0.03 | Not specified | [8] |

| Trichophyton indotineae (Terbinafine-resistant) | 4 | Not specified | [12] |

| Candida albicans | 1.56 - >100 | >100 | [3][10] |

| Cryptococcus neoformans | 0.2 - 0.39 | Not specified | [1][11] |

| Aspergillus fumigatus | 0.78 - 6.25 | Not specified | [1][3] |

Note: Values can vary based on the specific isolate and testing methodology.

Experimental Protocols: Determining MIC and MFC

Standardized methods for antifungal susceptibility testing are crucial for reproducible results. The Clinical and Laboratory Standards Institute (CLSI) provides reference methodologies in documents M27 (for yeasts) and M38 (for filamentous fungi).[11][13] The broth microdilution method is the gold standard.

Broth Microdilution Protocol for MIC Determination

-

Inoculum Preparation: Fungal colonies are suspended in sterile saline to a specific turbidity, matching a 0.5 McFarland standard. This suspension is further diluted in a standardized test medium (e.g., RPMI 1640) to achieve a final inoculum concentration (e.g., 0.4–5 × 10⁴ CFU/mL for molds).[11]

-

Drug Dilution: this compound is serially diluted (typically two-fold) in the test medium across the wells of a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted drug is inoculated with the prepared fungal suspension. A positive control well (no drug) and a negative control well (no inoculum) are included.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours, depending on the fungus).

-

MIC Reading: The MIC is determined visually or spectrophotometrically as the lowest drug concentration that causes complete (or significant, e.g., ≥50%) inhibition of fungal growth compared to the drug-free control well.[11]

Protocol for MFC Determination

-

Subculturing: Following the MIC reading, a small aliquot (e.g., 10-20 µL) is taken from each well that shows no visible growth.

-

Plating: The aliquot is spread onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar).

-

Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving fungal cells.

-

MFC Reading: The MFC is the lowest concentration of this compound from which fewer than a specified number of colonies (e.g., <3 colonies, representing a 99.9% kill rate) are recovered on the agar plate.

Secondary Mechanisms and Logical Relationships

While squalene epoxidase inhibition is the primary mechanism, some evidence suggests this compound may exert additional effects, particularly against yeasts. At higher concentrations, this compound can cause direct physical damage to the fungal cell membrane, leading to the release of intracellular components.[14] This direct membrane disruption may be a secondary fungicidal mechanism, especially in organisms like C. albicans where the primary mechanism results in a more fungistatic effect.[14][15]

The relationship between this compound's actions can be visualized as a logical pathway where a single molecular interaction leads to multiple downstream effects that define its fungistatic and fungicidal profile.

Conclusion

This compound's antifungal profile is uniquely characterized by a dual mechanism of action that results in both fungistatic and fungicidal outcomes. Its primary action of inhibiting squalene epoxidase simultaneously depletes essential ergosterol and causes a build-up of cytotoxic squalene. This combination renders it strongly fungicidal against the dermatophytes that cause the majority of superficial fungal infections. While its activity against yeasts may be more fungistatic at lower concentrations, its potent and lethal effect on key dermatophytes underscores its clinical value and positions it as a highly effective agent in topical antifungal therapy. Understanding these distinct properties is critical for the continued development and strategic application of antifungal agents in clinical and research settings.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. Formulation and Evaluation of this compound Hydrochloride-Incorporated Solid Lipid Nanoparticles as Novel Excipients for the Treatment of Superficial Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drcanuso.com [drcanuso.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound hydrochloride: for the treatment of interdigital tinea pedis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound and analogues: An expeditious synthesis and cytotoxicity and antifungal activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Two mechanisms of this compound action in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental and Conformational Analyses of Interactions between this compound and Lipids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Butenafine Hydrochloride in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of butenafine hydrochloride, a synthetic benzylamine antifungal agent. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for the development of analytical methods, formulation design, and preclinical studies. This document consolidates available quantitative and qualitative data, outlines a standard experimental protocol for solubility determination, and presents a visual workflow for the solubility assessment process.

Quantitative and Qualitative Solubility Data

This compound hydrochloride exhibits a varied solubility profile, being readily soluble in several organic solvents while demonstrating poor solubility in aqueous media.[1] This characteristic is pivotal for its formulation into topical preparations designed for skin penetration.[2][3] The data compiled from various technical sources is summarized below.

Data Presentation: Solubility of this compound Hydrochloride

| Solvent | Solubility (Quantitative) | Solubility (Qualitative) |

| Dimethyl Sulfoxide (DMSO) | 70 mg/mL[4][5]; ≥17.55 mg/mL[6]; ≥10 mg/mL | - |

| Ethanol | 70 mg/mL[4][5]; ≥23.6 mg/mL[6] | Freely Soluble / Readily Soluble[2][7] |

| Methanol | Not specified | Freely Soluble / Readily Soluble[2][7][8] |

| Chloroform | Not specified | Soluble / Freely Soluble[2][4][7] |

| Dichloromethane | Not specified | Readily Soluble[1][2][3] |

| Acetone | Not specified | Slightly Soluble[4] |

| Water | < 1 mg/mL[4] | Slightly Soluble / Sparingly Soluble / Poorly Soluble / Insoluble[1][2][6][7] |

| Ether | Not specified | Insoluble / Almost Insoluble[4] |

| Acetonitrile | Not specified | Difficult to Dissolve[4] |

| Anhydrous Acetic Acid | Not specified | Difficult to Dissolve[4] |

Experimental Protocols: Solubility Determination

Objective: To determine the saturation concentration of this compound hydrochloride in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound Hydrochloride (powder form)

-

Selected laboratory solvents (e.g., Methanol, Ethanol, DMSO, Water)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge (for separating undissolved solute)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer)[9][10]

Methodology:

-

Preparation: Add an excess amount of this compound hydrochloride to a glass vial containing a known volume of the selected solvent. The presence of solid material after equilibration is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[10] For poorly soluble compounds, gentle warming or sonication may be initially applied to facilitate dissolution.[6]

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed (e.g., 6,000-15,000 rpm).[10]

-

Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant (the saturated solution). Perform a precise serial dilution of the supernatant with the appropriate solvent to bring the concentration within the quantifiable range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound hydrochloride in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[8][9]

-

Calculation: Calculate the original concentration in the supernatant by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound hydrochloride in the tested solvent at the specified temperature.

Mandatory Visualization: Solubility Assessment Workflow

The following diagram illustrates a logical workflow for the experimental determination and classification of a compound's solubility profile.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound hydrochloride: for the treatment of interdigital tinea pedis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. apexbt.com [apexbt.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Simultaneous HPLC Determination of this compound Hydrochloride and Betamethasone in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formulation and Evaluation of this compound Hydrochloride-Incorporated Solid Lipid Nanoparticles as Novel Excipients for the Treatment of Superficial Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formulation and Optimization of this compound-Loaded Topical Nano Lipid Carrier-Based Gel: Characterization, Irritation Study, and Anti-Fungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

early-stage discovery and development of butenafine

An In-depth Technical Guide to the Early-Stage Discovery and Development of Butenafine

Introduction

This compound is a potent, synthetic antifungal agent belonging to the benzylamine class, structurally related to the allylamines like terbinafine and naftifine.[1][2][3] It is distinguished by its primarily fungicidal activity against a broad spectrum of dermatophytes, the causative agents of common superficial skin infections.[4][5][6] Developed for topical administration, this compound is widely used for the treatment of tinea pedis (athlete's foot), tinea corporis (ringworm), tinea cruris (jock itch), and tinea (pityriasis) versicolor.[1][7] This technical guide provides a detailed overview of the core scientific and clinical aspects of its early-stage discovery and development, from chemical synthesis and mechanism of action to preclinical and clinical evaluation.

Discovery and Chemical Synthesis

The discovery of this compound emerged from structure-activity relationship (SAR) explorations of the allylamine class of antifungals.[8] Researchers identified that specific substitutions on the benzyl group were crucial for high antifungal activity, leading to the selection of this compound as the preferred molecule.[8]

Synthesis Pathway

The predominant synthesis route for this compound involves a two-step process. It begins with the reductive amination of 1-naphthaldehyde with methylamine to form an intermediate secondary amine, N-methyl-1-(naphthalen-1-yl)methanamine.[1][9] This intermediate is then alkylated with p-tert-butyl benzyl bromide or a similar electrophile to yield the final tertiary amine, this compound.[1][9] The free base is subsequently converted to its hydrochloride salt, an odorless white crystalline powder that is freely soluble in methanol and ethanol but only slightly soluble in water.[1][9] Various patents also describe alternative methods, including one-pot reactions, aimed at improving yield and purity while avoiding certain toxic reagents.[10][11][12]

Mechanism of Action

This compound's antifungal efficacy is derived from a highly specific and potent mechanism of action that targets a key enzyme in the fungal cell membrane biosynthesis pathway.[13][14]

Inhibition of Squalene Epoxidase

The primary molecular target of this compound is squalene epoxidase (also known as squalene monooxygenase), an essential enzyme in the fungal ergosterol biosynthesis pathway.[1][13][14][15] By inhibiting this enzyme, this compound blocks the conversion of squalene to 2,3-oxidosqualene, a critical precursor to lanosterol and ultimately ergosterol.[2][8] This mode of action is similar to that of allylamine antifungals.[16]

This inhibition has a dual, deleterious effect on the fungal cell:

-

Ergosterol Depletion : Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion disrupts the structural integrity and fluidity of the membrane, leading to increased permeability and leakage of cellular contents.[1][8][13]

-

Squalene Accumulation : The enzymatic block causes a toxic intracellular accumulation of squalene.[1][13] High concentrations of this hydrocarbon are directly cytotoxic to the fungal cell.[2]

This combined action results in a potent fungicidal effect, rather than a merely fungistatic one, which is a key advantage in treating dermatophytic infections.[1][3]

Anti-inflammatory Properties

In addition to its primary antifungal action, this compound has demonstrated intrinsic anti-inflammatory properties in vivo.[1][17] This is a desirable characteristic for a topical antifungal, as fungal skin infections are often accompanied by significant inflammation and erythema.[1][17] This dual activity can help alleviate symptoms more rapidly without the need for co-administered topical corticosteroids.[1]

Preclinical Assessment

Preclinical evaluation of this compound involved extensive in vitro testing to establish its antifungal spectrum and potency, alongside in vivo studies to determine its pharmacokinetic profile and efficacy in animal models.

In Vitro Antifungal Activity

This compound demonstrates potent, broad-spectrum activity against the fungi responsible for most superficial mycoses. It is particularly active against dermatophytes.[2][6] In comparative studies, this compound's Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs) against key dermatophytes were found to be significantly lower than those of other topical antifungals like naftifine, tolnaftate, and clotrimazole.[4] It also shows superior activity against Candida albicans when compared to terbinafine and naftifine.[1][2]

| Fungal Species | This compound MIC (mg/L) | Comparator MIC (mg/L) |

| Trichophyton mentagrophytes | 0.012 - 0.05 | Naftifine: 0.2, Clotrimazole: 0.8[4] |

| Microsporum canis | 0.012 - 0.05 | Naftifine: 0.2, Clotrimazole: 1.6[4] |

| Trichophyton rubrum | Low (value not specified) | Superior to naftifine and clotrimazole[4] |

| Candida albicans | Low (value not specified) | Superior to terbinafine and naftifine[2] |

| Aspergillus spp. | Low MICs demonstrated | N/A |

| Malassezia furfur | Active in vitro | N/A |

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing The in vitro activity of this compound is typically determined using a broth microdilution assay, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI). The general protocol is as follows:

-

Fungal Inoculum Preparation: Fungal isolates (e.g., T. rubrum) are cultured on an appropriate medium. The inoculum is then prepared and standardized spectrophotometrically to a specific cell density.[9]

-

Drug Dilution: this compound is serially diluted in RPMI 1640 medium (buffered with MOPS) in 96-well microtiter plates to achieve a range of final concentrations.[9]

-

Inoculation: The standardized fungal suspension is added to each well of the microtiter plate containing the drug dilutions.

-

Incubation: Plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.

-

Endpoint Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥80%) compared to the drug-free control well. The MFC can be determined by subculturing from wells with no visible growth onto drug-free agar plates.

In Vivo Pharmacokinetics and Efficacy

Animal studies were crucial for establishing the efficacy and pharmacokinetic profile of topical this compound.

-

Efficacy: this compound proved highly effective in guinea pig models of dermatophytosis, with topical application leading to superior outcomes compared to reference drugs.[5][18]

-

Pharmacokinetics: Following topical application, this compound achieves high concentrations within the skin, particularly in the epidermis and stratum corneum, with a long retention time.[4][6][18] This property contributes to its high efficacy and allows for shorter treatment durations. Systemic absorption is minimal.[16][19] The small amount of absorbed drug is metabolized primarily via hydroxylation at the terminal t-butyl side-chain.[2][3] The elimination half-life is reported to be biphasic, with an initial phase of approximately 35 hours.[2][19]

| Parameter | Finding | Reference |

| Skin Distribution | High concentration in epidermis and stratum corneum | [4] |

| Skin Retention | Prolonged; detectable for at least 72 hours | [5] |

| Systemic Absorption | Minimal following topical application | [19] |

| Metabolism | Hepatic; hydroxylation of the t-butyl side-chain | [2][3] |

| Elimination Half-Life | Biphasic; initial phase ~35 hours | [2][19] |

Experimental Protocol: In Vitro Skin Permeation Study (Franz Diffusion Cell) To assess the skin penetration and retention of topical formulations, an in vitro study using Franz diffusion cells is a standard method:

-

Membrane Preparation: Excised skin (human or animal, e.g., swine) is prepared, and the dermal side is mounted onto the receptor chamber of the Franz diffusion cell.[20][21]

-

Formulation Application: A precise amount of the this compound 1% cream is applied to the epidermal surface in the donor compartment.

-

Receptor Fluid: The receptor chamber is filled with a suitable medium (e.g., phosphate-buffered saline with a solubilizing agent) maintained at 37°C and stirred continuously.[21]

-

Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor fluid to quantify the amount of drug that has permeated through the skin. The fluid is replaced with a fresh medium after each sampling.

-

Skin Retention Analysis: At the end of the experiment, the skin surface is cleaned, and the different layers (stratum corneum, epidermis, dermis) can be separated to quantify the amount of this compound retained in each layer.[21]

-

Quantification: Drug concentrations in the samples are typically measured using a validated HPLC method.[22]

Early-Stage Clinical Development

Clinical trials confirmed the high efficacy and safety of this compound 1% cream for its target indications. The studies were typically randomized, double-blind, and vehicle-controlled.

Clinical Efficacy

Studies consistently demonstrated that this compound provides high rates of mycological cure (negative KOH test and fungal culture) and effective clinical response. A key finding was the continued improvement observed in patients for several weeks after the cessation of therapy, likely due to the drug's prolonged retention in the skin.[4][5][23]

| Indication | Treatment Regimen | Mycological Cure Rate | Comparator/Vehicle | Reference |

| Tinea Pedis | 1% cream, once daily for 4 weeks | 88% | 33% (Vehicle) | [23] |

| Tinea Pedis (plantar) | 1% cream, once daily for 1 week | 90% | Terbinafine: 80% (at 2 wks) | [24] |

| Tinea Corporis | 1% cream, once daily for 2 weeks | 81% (4 weeks post-treatment) | 13% (Vehicle) | [23] |

| Tinea Corporis/Cruris | 1% cream, once daily for 2 weeks | 90.9% (4 weeks post-treatment) | Clotrimazole: 92.85% | [25] |

Safety and Tolerability

Across clinical trials, this compound 1% cream was well-tolerated. The most frequently reported adverse events were mild and transient application-site reactions, such as burning, stinging, or itching.[5][18] These events rarely led to discontinuation of treatment.

Experimental Protocol: Randomized Controlled Trial for Tinea Pedis A typical early-phase clinical trial to evaluate this compound for interdigital tinea pedis would follow this design:

-

Study Design: A multi-center, randomized, double-blind, parallel-group study comparing this compound 1% cream to a vehicle cream (placebo).[23][26]

-

Patient Population: Adults with a clinical diagnosis of interdigital tinea pedis, confirmed by a positive potassium hydroxide (KOH) wet mount examination and a positive fungal culture for a relevant dermatophyte (T. rubrum, T. mentagrophytes, E. floccosum).[26]

-

Treatment: Patients are randomized to apply either this compound or vehicle cream to the affected areas once or twice daily for a fixed duration (e.g., 1 to 4 weeks).[23][24]

-

Efficacy Endpoints:

-

Primary Endpoint: The proportion of subjects achieving a "Therapeutic Cure" at a follow-up visit (e.g., 4-5 weeks after treatment ends). Therapeutic Cure is a composite endpoint defined as achieving both Mycological Cure and Clinical Cure.[26][27]

-

Mycological Cure: Defined as both a negative KOH test and a negative fungal culture.[26]

-

Clinical Cure: Defined as the resolution or significant improvement of signs and symptoms (e.g., erythema, scaling, pruritus), often based on a scoring system where baseline scores must reduce to 0 or 1.[26]

-

-

Safety Assessments: Adverse events are monitored and recorded at each study visit. Local skin reactions at the application site are specifically assessed for severity and relatedness to the study drug.

Conclusion

The were characterized by a rational drug design approach building upon the allylamine scaffold. Its highly specific and potent fungicidal mechanism of action, favorable pharmacokinetic profile with high skin retention, and demonstrated anti-inflammatory properties translated into excellent efficacy and safety in preclinical and early clinical studies. These foundational investigations successfully established this compound as a valuable agent for the topical treatment of superficial fungal infections.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. drugs.com [drugs.com]

- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound and superficial mycoses: current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (Lotrimin Ultra, Mentax): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 8. Experimental and Conformational Analyses of Interactions between this compound and Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound and analogues: An expeditious synthesis and cytotoxicity and antifungal activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN113493388A - Synthesis method of this compound hydrochloride - Google Patents [patents.google.com]

- 11. CN108047057B - Synthesis method of this compound - Google Patents [patents.google.com]

- 12. CN116813479A - A kind of preparation method of this compound hydrochloride - Google Patents [patents.google.com]

- 13. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 14. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 15. Drug Information - Drug Search [formacio.bq.ub.edu]

- 16. berkoilac.com.tr [berkoilac.com.tr]

- 17. The antifungal agent this compound manifests anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound hydrochloride: for the treatment of interdigital tinea pedis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 20. Microemulsion-loaded hydrogel formulation of this compound hydrochloride for improved topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Formulation and Evaluation of this compound Hydrochloride-Incorporated Solid Lipid Nanoparticles as Novel Excipients for the Treatment of Superficial Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. medscape.com [medscape.com]

- 25. Randomised controlled trial of topical this compound in tinea cruris and tinea corporis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 26. ClinicalTrials.gov [clinicaltrials.gov]

- 27. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Butenafine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butenafine is a synthetic benzylamine antifungal agent that inhibits the enzyme squalene epoxidase, a critical component in the fungal ergosterol biosynthesis pathway. This mode of action results in fungicidal activity, particularly against dermatophytes. Accurate and reproducible in vitro susceptibility testing is crucial for understanding its spectrum of activity, monitoring for the development of resistance, and for research and development of new antifungal formulations.

These application notes provide detailed protocols for determining the in vitro susceptibility of fungi to this compound using established methods such as broth microdilution, agar dilution, and disk diffusion. While specific CLSI or EUCAST breakpoints for this compound are not yet established, the methodologies described are based on modifications of their reference methods for antifungal susceptibility testing of yeasts and filamentous fungi.

Data Presentation

Table 1: In Vitro Activity of this compound Against Various Fungi

| Fungal Group | Species | MIC Range (µg/mL) | Reference(s) |

| Dermatophytes | Trichophyton mentagrophytes | 0.012 - 0.05 | [1] |

| Trichophyton rubrum | 0.03 - 0.25 | [2][3] | |

| Microsporum canis | 0.012 - 0.05 | [1] | |

| Microsporum gypseum | Effective | [4][5] | |

| Epidermophyton floccosum | Effective | [1] | |

| Yeasts | Candida albicans | Limited activity | [2][3][6] |

| Cryptococcus neoformans | Low MICs | [4][5][6] | |

| Malassezia furfur | No activity | [2][3] | |

| Molds | Aspergillus spp. | Low MICs | [6] |

Note: The reported MIC values can vary based on the specific testing methodology and the isolates tested.

Experimental Protocols

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium. It is a quantitative method that is widely used for antifungal susceptibility testing. The protocol is adapted from the CLSI M38-A2 guidelines for filamentous fungi.[7][8]

Materials:

-

This compound hydrochloride powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Fungal isolates

-

Sabouraud Dextrose Agar (SDA) for culture

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or McFarland standards

-

Incubator

Protocol:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound hydrochloride powder in DMSO to a concentration of 1280 µg/mL.

-

Further dilute this stock solution in RPMI 1640 medium to create a working solution.

-

-

Inoculum Preparation:

-

Subculture the fungal isolates on SDA plates and incubate at 30-35°C until sufficient sporulation is observed (typically 7-14 days for dermatophytes).[7]

-

Harvest conidia by flooding the agar surface with sterile saline and gently scraping with a sterile loop.

-

Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

-

Adjust the turbidity of the supernatant to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute this suspension 1:50 in RPMI 1640 medium to obtain the final inoculum concentration of 0.4–5 × 10^4 CFU/mL for filamentous fungi.[5]

-

-

Microtiter Plate Preparation:

-

Dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the highest concentration of this compound working solution to well 1.

-

Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (drug-free medium with inoculum) and well 12 as the sterility control (drug-free medium without inoculum).

-

-

Inoculation and Incubation:

-

Add 100 µL of the final fungal inoculum to wells 1 through 11.

-

Seal the plates and incubate at 35°C for 4-7 days for dermatophytes.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that causes 100% inhibition of visible growth as compared to the growth control well.[5]

-

Agar Dilution Method

The agar dilution method involves incorporating this compound into an agar medium, which is then inoculated with the test fungi. This method is particularly useful for testing filamentous fungi.

Materials:

-

This compound hydrochloride powder

-

DMSO

-

RPMI 1640 agar medium or Sabouraud Dextrose Agar

-

Sterile petri dishes

-

Fungal isolates

-

Inoculum preparation materials as described for broth microdilution.

Protocol:

-

Preparation of Drug-Containing Agar Plates:

-

Prepare a stock solution of this compound in DMSO at a concentration 100 times the highest final concentration to be tested.

-

Prepare the agar medium and cool it to 45-50°C in a water bath.

-

Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations. For example, to prepare a plate with 64 µg/mL, add 1 mL of a 6400 µg/mL stock solution to 99 mL of agar.

-

Mix well and pour the agar into sterile petri dishes.

-

Prepare a drug-free control plate.

-

-

Inoculum Preparation:

-

Prepare the fungal inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.

-

-

Inoculation and Incubation:

-

Spot-inoculate a small volume (e.g., 1-10 µL) of the adjusted fungal suspension onto the surface of the agar plates. Multiple isolates can be tested on a single plate.

-

Allow the inoculum spots to dry before inverting the plates.

-

Incubate the plates at 30-35°C for 4-7 days, or until growth is clearly visible on the control plate.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.

-

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative method that assesses the susceptibility of a fungus to an antifungal agent by measuring the zone of growth inhibition around a drug-impregnated paper disk.

Materials:

-

This compound hydrochloride powder

-

Sterile blank paper disks (6 mm diameter)

-

Solvent (e.g., DMSO)

-

Agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue, or Dermasel agar)

-

Fungal isolates

-

Inoculum preparation materials as described for broth microdilution.

-

Sterile cotton swabs

-

Calipers for measuring zone diameters

Protocol:

-

Preparation of this compound Disks:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Apply a specific volume of the this compound solution to each blank paper disk to achieve the desired drug concentration per disk. The exact concentration may need to be optimized.

-

Allow the solvent to evaporate completely in a sterile environment.

-

Store the prepared disks in a desiccator at 4°C.

-

-

Inoculum Preparation and Plating:

-

Prepare a fungal suspension adjusted to a 0.5 McFarland standard.

-

Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of the agar plate in three directions to ensure confluent growth.

-

Allow the plate to dry for 5-15 minutes.[9]

-

-

Disk Application and Incubation:

-

Aseptically place the this compound-impregnated disks onto the inoculated agar surface.

-

Gently press the disks to ensure complete contact with the agar.

-

Invert the plates and incubate at 30°C for 4-7 days.[9]

-

-

Measurement and Interpretation:

-

Measure the diameter of the zone of complete growth inhibition in millimeters (mm) using calipers.

-

Interpretation of the zone sizes as susceptible, intermediate, or resistant requires correlation with MIC data from a reference method like broth microdilution.

-

Signaling Pathways and Experimental Workflows

Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of in vitro activity of ciclopirox olamine, this compound HCl and econazole nitrate against dermatophytes, yeasts and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound and analogues: An expeditious synthesis and cytotoxicity and antifungal activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. scispace.com [scispace.com]

- 8. Determination of minimum inhibitory concentrations of itraconazole, terbinafine and ketoconazole against dermatophyte species by broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Application Note: A Validated RP-HPLC Method for the Quantification of Butenafine Hydrochloride in Cream Formulations

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butenafine hydrochloride is a synthetic benzylamine antifungal agent used in the treatment of various dermatophytic infections. It functions by inhibiting the enzyme squalene epoxidase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. Accurate and reliable quantification of this compound in pharmaceutical formulations, such as creams, is critical for ensuring product quality, stability, and therapeutic efficacy. This application note details a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound hydrochloride in cream formulations. The method is simple, rapid, and sensitive, making it suitable for routine quality control analysis.

Principle

The method utilizes isocratic RP-HPLC with UV detection to separate and quantify this compound hydrochloride from formulation excipients. The sample is extracted from the cream matrix, diluted, and injected into the HPLC system. The separation is achieved on a C18 stationary phase using a mobile phase consisting of an organic solvent and an aqueous buffer. The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard.

Materials and Reagents

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector, quaternary or isocratic pump, autosampler, and column oven.[1][2]

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Reagents:

-

This compound Hydrochloride Reference Standard

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)[1]

-

Potassium Dihydrogen Phosphate (Analytical Grade)

-

Orthophosphoric Acid (Analytical Grade)

-

Purified water (Milli-Q® or equivalent)

-

-

Equipment: Analytical balance, ultrasonic bath, volumetric flasks, pipettes, 0.45 µm membrane filters.[1]

Experimental Protocols

Preparation of Mobile Phase

-

Phosphate Buffer (pH 3.0): Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in purified water. Adjust the pH to 3.0 using orthophosphoric acid.

-

Mobile Phase: Mix methanol and the prepared phosphate buffer (pH 3.0) in a ratio of 70:30 (v/v).

-

Degassing: Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath for 15-20 minutes before use.

Preparation of Standard Solutions

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Hydrochloride Reference Standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1–50 µg/mL).[3] These solutions are used to construct the calibration curve.

Preparation of Sample Solution (from Cream)

-

Weighing: Accurately weigh a quantity of the cream formulation equivalent to 10 mg of this compound hydrochloride and transfer it to a 50 mL volumetric flask.[4]

-

Extraction:

-

Add approximately 15 mL of n-butyl alcohol to the flask and place it in an ultrasonic bath for 5 minutes to disperse the cream.[4]

-

Add 15 mL of methanol and sonicate for another 5 minutes.[4]

-

Allow the solution to cool to room temperature and dilute to the 50 mL mark with methanol. This yields an intermediate solution of 200 µg/mL.[4]

-

-

Dilution & Filtration:

-

Filter the solution through a suitable paper filter (e.g., Whatman No. 40).[1][2]

-

Dilute an aliquot of the filtrate with the mobile phase to obtain a final theoretical concentration within the calibration range (e.g., 20 µg/mL).[4]

-

Filter the final solution through a 0.45 µm membrane filter prior to injection.[4]

-

Chromatographic Conditions

The following table summarizes the instrumental parameters for the HPLC analysis.

| Parameter | Condition |

| Column | C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol : Phosphate Buffer (pH 3.0) (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 280 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Run Time | ~10 minutes |

| Mode | Isocratic |

Data Presentation and Method Validation

The described method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[3] Key validation parameters are summarized below.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Retention Time (min) | - | ~4.08 |

| Theoretical Plates | >2000 | >2000 |

| Tailing Factor | ≤2 | < 1.5 |

| RSD of Peak Area | < 2.0% | < 1.2% |

Table 2: Method Validation Summary

| Parameter | Result | Source |

| Linearity Range | 1–50 µg/mL | [3] |

| Correlation Coefficient (r²) | > 0.999 | [3] |

| Limit of Detection (LOD) | 0.18 µg/mL | [3] |

| Limit of Quantification (LOQ) | 0.57 µg/mL | [3] |

| Accuracy (% Recovery) | 99.26% – 101.98% | [1] |

| Precision (% RSD) | < 2.0% (Intra-day & Inter-day) | [1] |

| Robustness | Method is robust for minor changes in flow rate and mobile phase composition. | [1] |

Visualization of Experimental Workflow

The logical flow of the analytical procedure, from sample preparation to final data analysis, is illustrated in the diagram below.

Caption: Workflow for this compound HCl quantification by RP-HPLC.

Conclusion

The RP-HPLC method described provides a simple, accurate, and precise means for quantifying this compound hydrochloride in cream formulations.[1][5] The method is validated to meet the standards required for quality control and routine analysis in a pharmaceutical setting.[3] Its isocratic nature and short run time allow for high throughput, making it an efficient tool for drug development and manufacturing.

References

- 1. Simultaneous HPLC Determination of this compound Hydrochloride and Betamethasone in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. [PDF] Simultaneous HPLC Determination of this compound Hydrochloride and Betamethasone in a Cream Formulation | Semantic Scholar [semanticscholar.org]

Application Notes & Protocols: Developing a Guinea Pig Model for Topical Butenafine Efficacy Testing

Audience: Researchers, scientists, and drug development professionals in the fields of mycology, dermatology, and preclinical studies.

Introduction: Dermatophytosis, a superficial fungal infection of keratinized tissues, remains a prevalent global health issue. Butenafine, a benzylamine antifungal agent, is a potent inhibitor of squalene epoxidase, an essential enzyme in the fungal ergosterol biosynthesis pathway.[1][2] This inhibition leads to ergosterol depletion and a toxic accumulation of squalene, resulting in fungal cell death.[1][2] To evaluate the in vivo efficacy of topical this compound formulations, a robust and reproducible animal model is crucial. The guinea pig model of dermatophytosis, particularly tinea pedis (athlete's foot), is well-established and pathologically similar to human infections, making it an ideal platform for preclinical efficacy screening.[3][4][5][6] These notes provide detailed protocols for establishing this model and assessing the therapeutic efficacy of this compound.

Section 1: Experimental Protocols

Protocol 1.1: Induction of Tinea Pedis in Guinea Pigs

This protocol details the procedure for inducing a reproducible dermatophyte infection on the plantar surface of guinea pig paws.

Materials:

-

Healthy male Hartley guinea pigs (300-350g)

-

Trichophyton mentagrophytes (e.g., ATCC 18748) cultured on Sabouraud Dextrose Agar (SDA)

-

Sterile 0.9% saline solution with 0.05% Tween 80

-

Electric clippers and sterile manual razor

-

Sterile cotton swabs

-

Hemocytometer

-

Appropriate animal housing and husbandry supplies

Procedure:

-

Inoculum Preparation:

-

Culture T. mentagrophytes on SDA plates for 14 days at 27-30°C.

-

Harvest fungal conidia by gently scraping the surface of the culture with a sterile loop and suspending them in sterile saline-Tween 80 solution.

-

Filter the suspension through sterile gauze to remove hyphal fragments.

-

Adjust the spore concentration to 1 x 10⁷ cells/mL using a hemocytometer.[5][7] This has been identified as an optimal inoculum size for establishing dermatophytosis on abraded skin.[7]

-

-

Animal Preparation:

-

Acclimatize animals for at least 5-7 days before the experiment.

-

Anesthetize the guinea pigs according to approved institutional animal care and use committee (IACUC) protocols.

-

Carefully shave the hair from the plantar surface of the hind paws using electric clippers.

-

Gently abrade the shaved skin with a sterile manual razor or by applying and removing adhesive tape multiple times to disrupt the stratum corneum without causing significant injury.[3]

-

-

Inoculation:

-

Apply a 50 µL aliquot of the prepared T. mentagrophytes suspension (1 x 10⁷ cells/mL) to the abraded plantar surface of each hind paw.

-